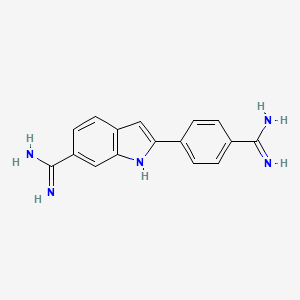

4′,6-Diamidino-2-phenylindol

Übersicht

Beschreibung

4′,6-Diamidino-2-phenylindol (DAPI) ist ein Fluoreszenzfarbstoff, der stark an adenin-thymin-reiche Bereiche in DNA bindet. Er wird in der Fluoreszenzmikroskopie häufig verwendet, da er intakte Zellmembranen passieren kann, was ihn für die Färbung sowohl lebender als auch fixierter Zellen geeignet macht . DAPI wurde erstmals 1971 im Labor von Otto Dann während der Suche nach Medikamenten zur Behandlung von Trypanosomiasis synthetisiert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

DAPI wird durch einen mehrstufigen Prozess synthetisiert, bei dem 2-Nitrobenzaldehyd mit Phenylhydrazin unter Bildung von 2-Phenylindol umgesetzt wird. Dieser Zwischenstoff wird dann mit Cyanamid umgesetzt, um this compound zu erzeugen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird DAPI hergestellt, indem die Verbindung in deionisiertem Wasser oder Dimethylformamid (DMF) gelöst wird, um eine Stammlösung zu erzeugen. Die Stammlösung wird dann für verschiedene Anwendungen mit phosphatgepufferter Salzlösung (PBS) verdünnt .

Wissenschaftliche Forschungsanwendungen

DAPI is widely used in various scientific research fields:

Wirkmechanismus

Target of Action:

DAPI is a fluorescent stain that selectively binds to adenine-thymine (AT)-rich regions in DNA . Its primary target is the minor groove of double-stranded DNA, where it forms strong complexes. By binding to DNA, DAPI becomes highly fluorescent and serves as a valuable marker for visualizing DNA in various biological contexts.

Mode of Action:

When DAPI interacts with double-stranded DNA, it undergoes partial intercalation, stabilizing non-canonical structures within the nucleic acid. Specifically, DAPI binds to the minor groove of DNA, resulting in a 20-fold increase in fluorescence compared to its non-bound state . This property makes it an excellent choice for staining DNA in fluorescence microscopy.

Biochemical Pathways:

DAPI’s primary impact lies in its ability to label DNA. Researchers use it to detect DNA in plant cells, metazoa, bacteria, and virus particles. Additionally, quantitative staining of DNA within cells has been demonstrated, enabling precise measurements of DNA content .

Pharmacokinetics:

- RNA Binding : While DAPI primarily binds to DNA, it can also interact with RNA, albeit less strongly. When bound to RNA, its emission shifts to around 500 nm .

Result of Action:

By staining DNA, DAPI allows researchers to visualize nuclei, chromatin, and other DNA-containing structures. Its blue emission is particularly convenient for simultaneous use with other fluorescent stains in microscopy experiments. Notably, DAPI’s fluorescence overlaps slightly with green-fluorescent molecules like fluorescein and green fluorescent protein (GFP) .

Action Environment:

Environmental factors, such as pH, ionic strength, and temperature, can influence DAPI’s efficacy and stability. Researchers must consider these conditions when using DAPI for staining and imaging purposes.

Biochemische Analyse

Biochemical Properties

4’,6-Diamidino-2-phenylindole plays a crucial role in biochemical reactions by binding to the minor groove of double-stranded DNA, particularly at adenine-thymine-rich regions. This binding results in a significant enhancement of fluorescence, making it an ideal stain for visualizing DNA in various biological samples . The compound interacts with several biomolecules, including DNA and RNA. When bound to DNA, 4’,6-Diamidino-2-phenylindole exhibits an absorption maximum at 358 nm and an emission maximum at 461 nm . It also binds to RNA, although with less fluorescence intensity .

Cellular Effects

4’,6-Diamidino-2-phenylindole affects various types of cells and cellular processes. It is commonly used to stain both live and fixed cells, providing a marker for membrane viability . The compound influences cell function by binding to DNA and altering its fluorescence properties. This binding can impact cell signaling pathways, gene expression, and cellular metabolism by providing a visual marker for DNA . Additionally, 4’,6-Diamidino-2-phenylindole is used in apoptosis detection and cell counting due to its high affinity for DNA .

Molecular Mechanism

The molecular mechanism of 4’,6-Diamidino-2-phenylindole involves its binding to the minor groove of double-stranded DNA. This binding is highly specific to adenine-thymine-rich regions, resulting in a stable complex that fluoresces approximately 20 times greater than the unbound state . The compound can also bind to RNA, although with different binding interactions and fluorescence properties . This specific binding allows researchers to visualize and quantify DNA in various biological samples, making it a valuable tool in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’,6-Diamidino-2-phenylindole can change over time. The compound is generally stable when stored in the dark at room temperature or 4°C, with solutions remaining stable for 2 to 3 weeks . Over time, the fluorescence intensity may decrease, and the compound may degrade, impacting its effectiveness in staining DNA . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its ability to bind to DNA and provide fluorescence markers .

Dosage Effects in Animal Models

The effects of 4’,6-Diamidino-2-phenylindole vary with different dosages in animal models. At lower doses, the compound effectively stains DNA without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and viability . Threshold effects have been noted, with the compound exhibiting increased fluorescence at optimal concentrations .

Metabolic Pathways

4’,6-Diamidino-2-phenylindole is involved in metabolic pathways related to DNA binding and fluorescence. The compound interacts with enzymes and cofactors that facilitate its binding to DNA, resulting in enhanced fluorescence . These interactions can affect metabolic flux and metabolite levels, providing valuable insights into cellular processes and DNA dynamics .

Transport and Distribution

Within cells and tissues, 4’,6-Diamidino-2-phenylindole is transported and distributed through interactions with transporters and binding proteins . The compound’s high affinity for DNA allows it to localize and accumulate in the nucleus, where it binds to DNA and provides fluorescence markers . This localization is crucial for its effectiveness in staining DNA and visualizing cellular structures .

Subcellular Localization

4’,6-Diamidino-2-phenylindole primarily localizes to the nucleus due to its strong binding affinity for DNA . This subcellular localization is essential for its activity and function as a DNA stain. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its effectiveness in staining DNA and providing fluorescence markers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DAPI is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then reacted with cyanamide to produce 4′,6-diamidino-2-phenylindole .

Industrial Production Methods

In industrial settings, DAPI is produced by dissolving the compound in deionized water or dimethylformamide (DMF) to create a stock solution. The stock solution is then diluted with phosphate-buffered saline (PBS) for various applications .

Analyse Chemischer Reaktionen

Reaktionstypen

DAPI unterliegt hauptsächlich Bindungsreaktionen mit DNA und RNA. Er bindet an doppelsträngige DNA mit einem Absorptionsmaximum bei 358 nm und einem Emissionsmaximum bei 461 nm . Wenn er an RNA gebunden ist, verschiebt sich seine Emission auf etwa 500 nm .

Häufige Reagenzien und Bedingungen

DAPI wird häufig mit PBS oder anderen geeigneten Puffern verwendet. Er wird mit ultraviolettem Licht angeregt und durch einen blauen/cyanfarbenen Filter detektiert .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus DAPI-Reaktionen entsteht, ist der DAPI-DNA- oder DAPI-RNA-Komplex, der eine starke Fluoreszenz zeigt .

Wissenschaftliche Forschungsanwendungen

DAPI wird in verschiedenen wissenschaftlichen Forschungsbereichen weit verbreitet eingesetzt:

Chemie: Wird als Fluoreszenzfarbstoff für DNA in Lösungsassays verwendet.

Medizin: Wird zur Diagnose von Mycoplasma-Infektionen und zur Beurteilung der Apoptose eingesetzt.

Industrie: Wird in der Durchflusszytometrie zur Messung des Kerngehalts und zur Sortierung von Chromosomen eingesetzt.

Wirkmechanismus

DAPI bindet an die kleine Furche von adenin-thymin-reichen Bereichen in doppelsträngiger DNA, verdrängt Wassermoleküle und verstärkt die Fluoreszenz . Diese Bindung ist selektiv und führt zu einer signifikanten Erhöhung der Fluoreszenzintensität, was es zu einem wertvollen Werkzeug für die DNA-Visualisierung macht .

Vergleich Mit ähnlichen Verbindungen

DAPI wird häufig mit anderen DNA-bindenden Fluoreszenzfarbstoffen wie Hoechst-Farbstoffen verglichen. Während sowohl DAPI als auch Hoechst-Farbstoffe an die kleine Furche der doppelsträngigen DNA binden und blaue Fluoreszenz emittieren, ist DAPI einzigartig in seiner Fähigkeit, an RNA zu binden, wenn auch mit einer anderen Emissionswellenlänge . Andere ähnliche Verbindungen sind Ethidiumbromid und Propidiumiodid, die sich zwischen die DNA-Basen interkalieren, aber unterschiedliche Fluoreszenzeigenschaften und Anwendungen haben .

Biologische Aktivität

2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide, also known as a derivative of indole, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its indole structure with a carboximidamide functional group, which is believed to enhance its biological activity. The synthesis of such compounds typically involves multi-step organic reactions, including the formation of the indole core followed by functionalization to introduce the carbamimidoyl and carboximidamide groups.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of various indole derivatives, including 2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide. The biological evaluation often employs the MTT assay to determine cell viability in cancer cell lines.

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | MCF-7 (breast cancer) | 1.35 | Apoptosis induction via caspase activation |

| Doxorubicin | MCF-7 | 1.10 | DNA intercalation and apoptosis |

The GI50 values indicate that the compound exhibits similar potency to doxorubicin, a well-known chemotherapeutic agent. The mechanism of action involves inducing apoptosis through the activation of caspases (3, 8, and 9) and modulation of apoptotic markers such as Cytochrome C and Bcl-2 family proteins .

Neuroprotective Properties

In addition to anticancer activity, 2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's and type II diabetes by targeting specific pathways involved in neuronal apoptosis .

Mechanistic Insights

The compound's ability to induce apoptosis is supported by its interaction with key signaling pathways. It has been shown to inhibit critical kinases such as EGFR and CDK2, which are often overexpressed in cancer cells. This multi-targeted approach enhances its efficacy against various cancer types while also providing neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving patients with advanced breast cancer demonstrated that compounds similar to 2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide could significantly reduce tumor size when used in combination with standard chemotherapy .

- Neurodegenerative Disease Management : In animal models of Alzheimer's disease, administration of indole derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .

Eigenschaften

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBHETKCLVMNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28718-90-3 (hydrochloride) | |

| Record name | DAPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50963757 | |

| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Roche Diagnostics MSDS] | |

| Record name | 4',6-Diamidino-2-phenylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

47165-04-8 | |

| Record name | 4′,6-Diamidino-2-phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9W25Z7ROH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DAPI exhibits a strong affinity for double-stranded DNA (dsDNA) [, , ]. It preferentially binds to adenine-thymine (A-T) rich regions within the minor groove of the DNA double helix [, , , ]. This binding leads to a significant enhancement of DAPI's fluorescence, making it a valuable tool for visualizing DNA [, , , ].

A: DAPI binding can induce conformational changes in DNA structure. Research suggests it can cause DNA bending and unwinding, particularly in A-T rich regions []. This property may contribute to its topoisomerase I poisoning activity [].

ANone: DAPI (4′,6-Diamidino-2-phenylindole) has the molecular formula C16H15N5 • 2HCl with a molecular weight of 350.25 g/mol.

A: DAPI absorbs ultraviolet (UV) light with a peak around 350 nm [, ]. Upon binding to dsDNA, its fluorescence emission shifts to a longer wavelength, typically around 450 nm, exhibiting a characteristic blue fluorescence [, , , ]. The fluorescence intensity increases significantly upon binding to DNA, enabling sensitive detection [, ].

A: DAPI fluorescence is influenced by pH. While DAPI can label bacteria across a pH range of 6.5 to 9.5, the fluorescence intensity, particularly in the presence of ATP, is enhanced in more alkaline environments above pH 9 [].

A: Yes, DAPI is routinely used with fixed samples. Fixation with aldehydes, like formaldehyde, is often employed to preserve cellular structures before DAPI staining [, ]. Additionally, permeabilization with detergents may be necessary to allow DAPI to penetrate the cell membrane and access DNA within intact cells [, , ].

A: DAPI solutions are generally stable for several months when stored properly, protected from light, and at low temperatures (e.g., 4°C) []. Compared to other DNA-binding dyes like Hoechst, DAPI demonstrates higher photostability, making it suitable for applications requiring prolonged illumination [].

A: DAPI is primarily a fluorescent dye and does not possess intrinsic catalytic properties. Its applications center around DNA visualization and quantification, not catalysis [, , ].

A: Yes, computational techniques like molecular dynamics simulations have been used to investigate DAPI's interaction with DNA, particularly its binding mode and the structural changes it induces in the DNA helix []. These simulations provide valuable insights into the molecular basis of DAPI's binding specificity and affinity for different DNA sequences [].

A: The two positively charged amidino groups in DAPI's structure are essential for its interaction with the negatively charged phosphate backbone of DNA [, ]. Additionally, the phenylindole ring system allows DAPI to insert itself into the minor groove of DNA [, ]. Modifications to these structural elements can significantly impact DAPI's binding affinity and fluorescence properties [].

A: DAPI is generally recognized as a potential mutagen and requires careful handling following established safety guidelines []. Users should consult relevant safety data sheets and follow appropriate laboratory practices when working with DAPI to minimize risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.